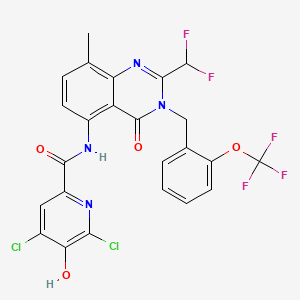
Hsd17B13-IN-63
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-63 is a compound that serves as an inhibitor targeting hydroxysteroid 17-beta-dehydrogenase 13. This enzyme is associated with the metabolism of steroids and is implicated in various liver diseases, including non-alcoholic fatty liver disease and non-alcoholic steatohepatitis . The compound demonstrates potent activity with an IC50 value of less than or equal to 0.1 micromolar against estradiol .
Preparation Methods
The synthesis of Hsd17B13-IN-63 involves several steps, including the preparation of intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yield and purity. Industrial production methods may include large-scale synthesis using automated reactors and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Hsd17B13-IN-63 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Hsd17B13-IN-63 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of hydroxysteroid 17-beta-dehydrogenase 13 and its role in steroid metabolism.
Biology: The compound is used to investigate the biological functions of hydroxysteroid 17-beta-dehydrogenase 13 in cellular processes.
Medicine: this compound is explored for its potential therapeutic applications in treating liver diseases such as non-alcoholic fatty liver disease and non-alcoholic steatohepatitis.
Industry: The compound is used in the development of new drugs targeting hydroxysteroid 17-beta-dehydrogenase 13 for various metabolic and liver diseases
Mechanism of Action
Hsd17B13-IN-63 exerts its effects by inhibiting the activity of hydroxysteroid 17-beta-dehydrogenase 13. This enzyme is involved in the metabolism of steroids and the regulation of lipid droplets in hepatocytes. By inhibiting this enzyme, this compound reduces the synthesis of pro-inflammatory lipid mediators and retinol, thereby mitigating liver inflammation and fibrosis . The molecular targets include the active site of hydroxysteroid 17-beta-dehydrogenase 13, where the compound binds and prevents the enzyme’s catalytic activity .
Comparison with Similar Compounds
Hsd17B13-IN-63 is unique compared to other inhibitors of hydroxysteroid 17-beta-dehydrogenase 13 due to its high potency and specificity. Similar compounds include:
Hsd17B13-IN-1: Another inhibitor with a different chemical structure but similar inhibitory activity.
Hsd17B13-IN-2: A compound with moderate potency and different pharmacokinetic properties.
Hsd17B13-IN-3: An inhibitor with a broader spectrum of activity against other hydroxysteroid dehydrogenases.
This compound stands out due to its high specificity for hydroxysteroid 17-beta-dehydrogenase 13 and its potential therapeutic applications in liver diseases .
Properties
Molecular Formula |
C24H15Cl2F5N4O4 |
|---|---|
Molecular Weight |
589.3 g/mol |
IUPAC Name |
4,6-dichloro-N-[2-(difluoromethyl)-8-methyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-5-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C24H15Cl2F5N4O4/c1-10-6-7-13(33-22(37)14-8-12(25)18(36)19(26)32-14)16-17(10)34-21(20(27)28)35(23(16)38)9-11-4-2-3-5-15(11)39-24(29,30)31/h2-8,20,36H,9H2,1H3,(H,33,37) |
InChI Key |
XBVFJWTULVQMPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=NC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C(F)F)CC4=CC=CC=C4OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















